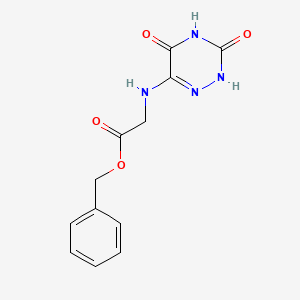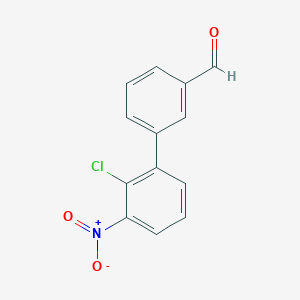
3-(2-Chloro-3-nitrophenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of biphenyl, featuring both chloro and nitro substituents on the aromatic rings, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where o-chloronitrobenzene reacts with to-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
化学反応の分析
Types of Reactions
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Reduction: 2’-Chloro-3’-amino-[1,1’-biphenyl]-3-carbaldehyde.
Oxidation: 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde depends on its chemical structure. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the nitro and aldehyde groups, making it less reactive.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Nitro-1,1’-biphenyl: Lacks the chloro and aldehyde groups, altering its chemical properties.
Uniqueness
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (aldehyde) groups on the biphenyl scaffold. This combination of functional groups imparts distinct reactivity and potential for diverse applications.
特性
分子式 |
C13H8ClNO3 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC名 |
3-(2-chloro-3-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-11(5-2-6-12(13)15(17)18)10-4-1-3-9(7-10)8-16/h1-8H |
InChIキー |
TWSIBEDNRPFFNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


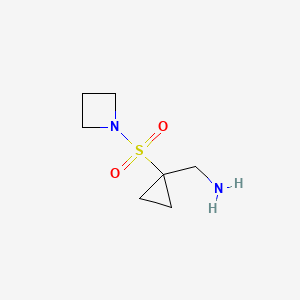
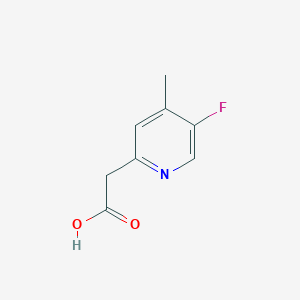
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)

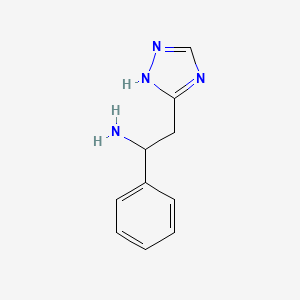
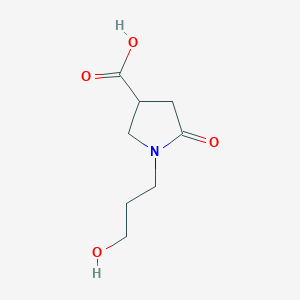
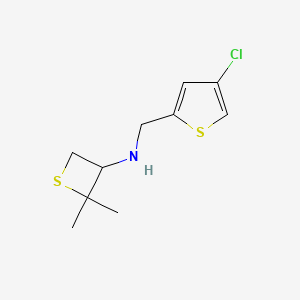

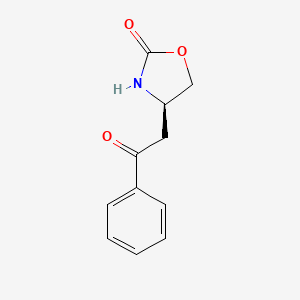
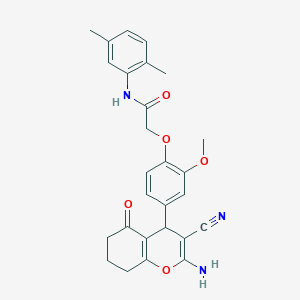
![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)

